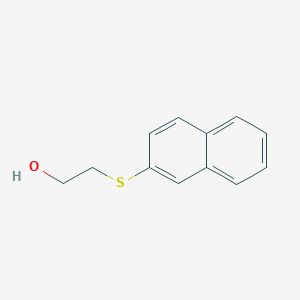
アミノグアニジン塩酸塩
概要
説明
Aminoguanidine hydrochloride, also known as Aminoguanidine hydrochloride, is a useful research compound. Its molecular formula is CH7ClN4 and its molecular weight is 110.55 g/mol. The purity is usually 95%.
The exact mass of the compound Aminoguanidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aminoguanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminoguanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化および抗炎症効果
アミノグアニジン塩酸塩は、抗酸化作用があることがわかっています。 酸化ストレスを防ぎ、炎症の要素を抑制し、腎臓の虚血再灌流障害における腎保護効果をもたらすことができます . 脂質過酸化を防ぎ、GSHレベルを上昇させ、IRIによって阻害されたGST活性を回復させる .
腎保護
腎臓学の分野では、アミノグアニジン塩酸塩は、腎臓移植時に一般的な問題である虚血再灌流障害(IRI)から腎臓を保護するために使用されてきました . iNOS、Hsp27、内皮活性化(VE-カドヘリン、PECAM)、間葉系マーカー(ビメンチン、ファシン、HSP47)、および炎症(IL-1β、IL-6、Foxp3、およびIL-10)の上方制御を阻害する .
太陽電池技術
再生可能エネルギーの分野では、アミノグアニジン塩酸塩は、スズベースのペロブスカイト太陽電池の効率と安定性を向上させるために使用されてきました . ペロブスカイト中のハロゲン化物イオンと強い水素結合を形成し、欠陥を不動態化し、Sn 2+の酸化速度を低下させるのに役立ちます .
歯科の健康
アミノグアニジン塩酸塩は、ラットの結紮誘発性歯周炎における歯槽骨吸収の減少に対するその効果を調査するために、一酸化窒素合成酵素(NOS)阻害剤として使用されてきました .
抗菌および抗ウイルス用途
アミノグアニジン塩酸塩を含むアミノグアニジン重炭酸塩骨格は用途が広く、いくつかの臨床的に使用されている薬物の構成要素となっています。 特に抗HIV薬として、抗結核薬、抗菌薬、抗真菌薬、抗炎症薬、抗菌薬、および抗ウイルス薬として使用されています .
作用機序
Target of Action
Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) and Aldose Reductase . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. Aldose Reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose .
Mode of Action
Aminoguanidine hydrochloride acts as an inhibitor of both NOS and Aldose Reductase . It inhibits the formation of glycosylated proteins, also known as advanced glycosylation end-products (AGEs), and has other actions including the inhibition of aldose reductase . This compound prevents the formation of AGEs without forming an adduct with the glycosylated peptide .
Biochemical Pathways
Aminoguanidine hydrochloride affects several biochemical pathways. It inhibits the formation of AGEs, which are involved in the pathogenesis of various diseases, including diabetic complications . By inhibiting NOS, it reduces the production of nitric oxide, a reactive nitrogen species involved in oxidative stress . It also inhibits Aldose Reductase, thereby affecting the polyol pathway .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound .
Result of Action
Aminoguanidine hydrochloride has several molecular and cellular effects. It prevents lipid peroxidation, increases glutathione (GSH) levels, and recovers the glutathione S-transferase (GST) activity impaired by oxidative stress . It also inhibits the upregulation of iNOS, heat shock protein 27 (Hsp27), endothelial activation markers (VE-cadherin, PECAM), mesenchymal markers (vimentin, fascin, and HSP47), and inflammation markers (IL-1β, IL-6, Foxp3, and IL-10) .
Action Environment
The action, efficacy, and stability of Aminoguanidine hydrochloride can be influenced by various environmental factors. For instance, in a study investigating the effects of Aminoguanidine hydrochloride on tomato roots treated with short-term salt stress, it was found that the compound could dramatically rearrange polyamine catabolism and related reactive species backgrounds, especially the nitric oxide-related mechanisms . This suggests that environmental stressors, such as salt stress, can influence the action of Aminoguanidine hydrochloride.
Safety and Hazards
Aminoguanidine hydrochloride may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure. It should be used only in well-ventilated areas and personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided .
生化学分析
Biochemical Properties
Aminoguanidine hydrochloride is a diamine oxidase and nitric oxide synthase inhibitor . It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone . It also inhibits selectively inducible nitric oxide synthase and scavenges reactive oxygen species, thus being an antioxidant agent protecting various cells and tissues from oxidative stress .
Cellular Effects
Aminoguanidine hydrochloride has been shown to have anti-inflammatory and radical scavenging properties . It prevents lipid peroxidation, increases GSH levels, and recovers the GST activity impaired by IRI . It also inhibits elements of inflammation, endothelial activation, and mesenchymal transition during IRI .
Molecular Mechanism
Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a study, aminoguanidine hydrochloride was administered in drinking water at 1 g/l from the time rats were 6 months until they were 24 months of age . The antioxidant effect of aminoguanidine hydrochloride was studied measuring GSSH/GSSG ratio, GST activity, lipoperoxidation, iNOS, and Hsp27 levels .
Dosage Effects in Animal Models
In a study, the antioxidant effects of aminoguanidine hydrochloride (50 mg/kg, intraperitoneal) were investigated and its association with molecular pathways activated by IRI (30 min/48 h) in the kidney of rats was studied . The study showed that aminoguanidine hydrochloride prevented lipid peroxidation, increased GSH levels, and recovered the GST activity impaired by IRI .
Metabolic Pathways
Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . This suggests that aminoguanidine hydrochloride is involved in the metabolic pathways that involve the formation of glycosylated proteins and aldose reductase .
特性
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aminoguanidine hydrochloride exert its effects?
A1: Aminoguanidine hydrochloride primarily acts as an inhibitor of advanced glycation end product (AGE) formation. It does so by reacting with reactive carbonyl groups present in glycation intermediates, thereby preventing the formation of AGEs. [] This inhibition has been shown to have therapeutic potential in mitigating complications associated with diabetes and aging. []
Q2: What are advanced glycation end products (AGEs) and how are they relevant to disease?
A2: AGEs are a complex family of compounds formed by the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. [] This process, known as glycation, alters the structure and function of these biomolecules. Accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases like atherosclerosis and Alzheimer's disease. []
Q3: What specific enzymes or pathways does aminoguanidine hydrochloride target?
A3: Aminoguanidine hydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] By inhibiting iNOS, aminoguanidine hydrochloride reduces the production of nitric oxide (NO), a signaling molecule implicated in inflammation and various physiological processes. [, ] This selective inhibition makes it a valuable tool for studying the role of iNOS in different biological systems.
Q4: Can aminoguanidine hydrochloride influence polyamine levels in plants?
A4: Research suggests that aminoguanidine hydrochloride can mimic the effects of mutations in the AtCuAOδ gene in Arabidopsis thaliana. [] This gene encodes a copper-containing amine oxidase involved in polyamine catabolism. Mutations in AtCuAOδ lead to increased putrescine, spermidine, and spermine levels, along with developmental changes like delayed germination and flowering. [] Aminoguanidine hydrochloride treatment of wild-type Arabidopsis seeds mimicked the delayed germination phenotype, suggesting its potential to influence polyamine homeostasis. []
Q5: What is the molecular formula and weight of aminoguanidine hydrochloride?
A5: The molecular formula of aminoguanidine hydrochloride is CH6N4 • HCl, and its molecular weight is 110.55 g/mol.
Q6: Has aminoguanidine hydrochloride demonstrated any catalytic properties?
A8: Aminoguanidine hydrochloride itself is not known to exhibit catalytic activity. It primarily functions as a nucleophile and a reactant in various chemical reactions. [, , , ]
Q7: Have there been any computational studies on aminoguanidine hydrochloride?
A9: Quantum chemical calculations have been employed to determine the ¹³C magnetic shielding tensors of aminoguanidine hydrochloride. [] These calculations, performed using density functional theory (DFT), provide insights into the electronic structure and properties of the molecule. [] Such computational approaches can aid in understanding structure-activity relationships and designing new derivatives with improved properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


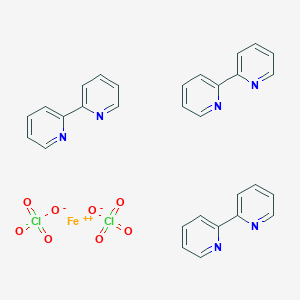
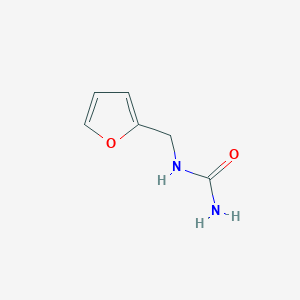

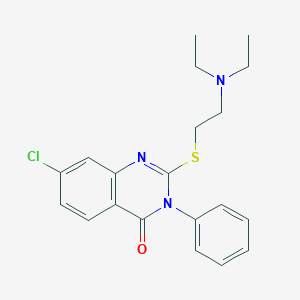
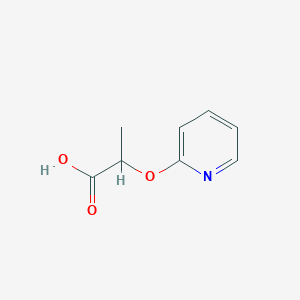
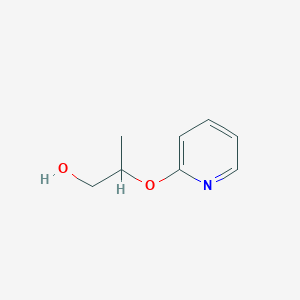
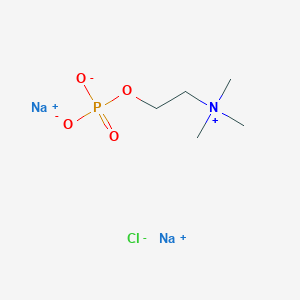

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
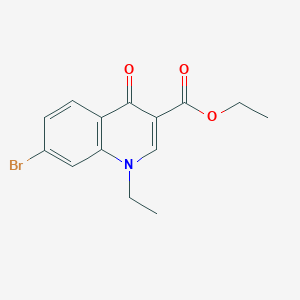
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
